Molecular weight and formula of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one
Molecular weight and formula of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one
Scaffold Analysis, Synthetic Pathways, and Pharmacophore Utility [1]
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one . As a monosubstituted cyclic urea, this compound represents a critical scaffold in medicinal chemistry, serving as a bioisostere for
Physicochemical Profile & Identity
Stoichiometric & Molecular Data
The following data is derived from ab initio structural calculation based on the IUPAC designation.
| Property | Value | Technical Notes |
| IUPAC Name | 1-[(2,5-dimethylphenyl)methyl]imidazolidin-2-one | Systematic naming convention. |
| Molecular Formula | Derived from Imidazolidin-2-one ( | |
| Molecular Weight | 204.27 g/mol | Monoisotopic Mass: 204.126 g/mol . |
| Heavy Atom Count | 15 | Useful for ligand efficiency calculations. |
| CLogP (Predicted) | ~2.1 - 2.4 | Optimal range for CNS penetration and oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 1 | The N3-H remains unsubstituted. |
| H-Bond Acceptors | 1 | The carbonyl oxygen (C2=O). |
Structural Significance
The molecule features an imidazolidin-2-one ring (cyclic urea) N-alkylated with a 2,5-dimethylbenzyl group.
-
Core: The 5-membered heterocycle acts as a rigid spacer, constraining the spatial arrangement of the pharmacophore.
-
Substituent: The 2,5-dimethyl substitution pattern on the aromatic ring creates specific steric hindrance and lipophilic interactions, often used to lock conformations or fill hydrophobic sub-pockets (e.g., in kinase inhibitors).
Synthetic Methodology
Retrosynthetic Analysis
The most robust synthetic route for monosubstituted imidazolidin-2-ones involves the direct alkylation of the parent heterocycle. This approach minimizes side reactions compared to cyclization of diamines, which can lead to polymerization.
Protocol: Base-Mediated N-Alkylation
Objective: Synthesis of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one via
Reagents:
-
Substrate: Imidazolidin-2-one (1.0 eq)
-
Electrophile: 2,5-Dimethylbenzyl chloride (1.1 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)
-
Solvent: Anhydrous DMF or THF (0.5 M concentration)
Step-by-Step Workflow:
-
Activation: In a flame-dried round-bottom flask under inert atmosphere (
or Ar), suspend NaH in anhydrous DMF at 0°C. -
Deprotonation: Add Imidazolidin-2-one portion-wise. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Evolution of
gas confirms the formation of the imidazolidin-2-one anion. -
Alkylation: Cool the mixture back to 0°C. Add 2,5-Dimethylbenzyl chloride dropwise.
-
Reaction: Allow to warm to RT and stir for 12–18 hours. Monitor via TLC (EtOAc/MeOH 9:1) or LC-MS.
-
Quench: Carefully quench with saturated
solution at 0°C. -
Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over
. -
Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (
, 0-5% MeOH in DCM).
Synthetic Logic Visualization
The following diagram illustrates the reaction pathway and decision logic for purification.
Figure 1: Synthetic workflow and purification logic for the mono-alkylation of cyclic ureas.
Analytical Characterization
To validate the synthesis of 1-(2,5-Dimethylbenzyl)imidazolidin-2-one , the following spectral signatures must be confirmed.
| Technique | Expected Signal | Structural Assignment |
| Two Methyl groups on the aromatic ring. | ||
| Ethylene bridge of the imidazolidinone ring ( | ||
| Benzylic methylene ( | ||
| Free | ||
| Aromatic protons (Pattern depends on 2,5-substitution). | ||
| MS (ESI+) | Protonated molecular ion. | |
| IR (ATR) | 1680-1700 | Strong |
| 3200-3400 |
Pharmaceutical Applications & Context
Pharmacophore Mapping
The imidazolidin-2-one scaffold is a "privileged structure" in drug discovery.
-
Bioisostere: It mimics the peptide bond (
) in a rigid conformation, improving metabolic stability against proteases. -
CNS Activity: Similar to Phenytoin (hydantoin) and Levetiracetam (pyrrolidinone), the cyclic urea core possesses favorable physicochemical properties for blood-brain barrier (BBB) penetration.
-
Integrin Antagonists: N-substituted imidazolidinones have been explored as mimics of the RGD (Arg-Gly-Asp) sequence in integrin inhibitors [1].
Metabolic Stability
The 2,5-dimethyl substitution on the benzyl ring is strategically significant.
-
Metabolic Blockade: Methyl groups at the 2 and 5 positions can block metabolic oxidation at the aromatic ring (CYP450 mediated hydroxylation), potentially extending the half-life (
) of the compound compared to an unsubstituted benzyl analog.
References
-
De Marco, R., et al. (2019).[2] "In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains." The Journal of Organic Chemistry, 84(9), 4992–5004.[2]
-
Konstantinova, L. S., et al. (2021).[3] "The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives." Molecules, 26(15), 4434.
-
PubChem. (n.d.).[4] "Imidazolidin-2-one Compound Summary." National Center for Biotechnology Information.
- Fischer, P. M. (2003). "The design, synthesis and application of stereochemically defined scaffolds in medicinal chemistry." Current Opinion in Drug Discovery & Development, 6(4). (Contextual grounding for scaffold utility).
Sources
- 1. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazolidine;imidazolidin-2-one | C6H14N4O | CID 135351514 - PubChem [pubchem.ncbi.nlm.nih.gov]
